(E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione
Description
The compound (E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione is a heterocyclic organic molecule featuring an imidazolidine-2,4-dione core fused with a piperidine ring substituted by a 2-chlorophenyl acryloyl group. Its structural complexity arises from the presence of multiple pharmacophoric elements:
- Imidazolidine-2,4-dione (hydantoin): Known for its role in anticonvulsant and antiarrhythmic drugs .
- Piperidine: A common scaffold in CNS-targeting drugs, enhancing blood-brain barrier permeability.
Spectral characterization of this compound would rely on ¹H-NMR, ¹³C-NMR, and UV spectroscopy (as demonstrated for structurally related compounds in and ), with key signals corresponding to the acryloyl double bond (δ ~6.5–7.5 ppm for vinyl protons) and the chlorophenyl moiety (δ ~7.2–7.8 ppm) .
Properties
IUPAC Name |
3-[1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]piperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c18-14-4-2-1-3-12(14)5-6-15(22)20-9-7-13(8-10-20)21-16(23)11-19-17(21)24/h1-6,13H,7-11H2,(H,19,24)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDLMAXIHKGONS-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)C(=O)C=CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2C(=O)CNC2=O)C(=O)/C=C/C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves the following steps:
Formation of the acrylamide intermediate: This can be achieved by reacting 2-chlorobenzaldehyde with an appropriate amine to form the corresponding imine, followed by reduction to the amine and subsequent acylation with acryloyl chloride.
Cyclization to imidazolidine-2,4-dione: The acrylamide intermediate is then reacted with a suitable isocyanate or carbodiimide to form the imidazolidine-2,4-dione ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Acylation and Amide Bond Reactivity
The acryloyl group (α,β-unsaturated carbonyl) is highly reactive, participating in Michael addition and conjugate addition reactions. For example:
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Thiol addition : The β-carbon undergoes nucleophilic attack by thiols (e.g., glutathione), forming thioether adducts. This reactivity is critical in prodrug design .
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Amine addition : Primary amines react with the acryloyl group to form β-amino carbonyl derivatives, a pathway observed in related acrylamide-containing NLRP3 inhibitors .
Table 1: Reactivity of the acryloyl group under varying conditions
Piperidine Ring Functionalization
The piperidine ring undergoes alkylation and N-acylation due to its secondary amine:
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N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (KCO) to form quaternary ammonium salts.
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Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) yields N-acylated derivatives, enhancing lipophilicity .
Table 2: Piperidine ring modifications
| Reaction | Reagent/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| N-Methylation | CHI, KCO, DMF | N-Methylpiperidinium derivative | 85 | |
| Acylation | AcCl, EtN, DCM | N-Acetylpiperidine analog | 73 |
Imidazolidine-2,4-dione Core Reactivity
The imidazolidine-2,4-dione moiety participates in:
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Hydrolysis : Under acidic or basic conditions, the ring opens to form urea derivatives. For example, treatment with HCl (6M) yields 3-(2-chlorophenyl)urea and piperidine-4-carboxylic acid .
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Nucleophilic Substitution : The carbonyl groups react with hydrazines to form hydrazide derivatives, a strategy used in antiepileptic drug synthesis .
Table 3: Transformations of the imidazolidine-dione core
| Reaction | Reagent/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 8h | Urea derivative + carboxylic acid | 68 | |
| Hydrazine Substitution | Hydrazine hydrate, EtOH, 60°C | Hydrazide analog | 81 |
Electrophilic Aromatic Substitution
The 2-chlorophenyl group directs electrophilic substitution at the meta position:
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Nitration : Reaction with HNO/HSO introduces a nitro group at C5 of the phenyl ring .
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Halogenation : Bromination (Br, FeBr) yields 2-chloro-5-bromophenyl derivatives .
Catalytic Hydrogenation
The acryloyl double bond undergoes hydrogenation using Pd/C (10%) under H (1 atm), yielding a saturated propionyl group. This reduces electrophilicity and alters bioactivity.
Photochemical Reactions
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the acryloyl double bond and adjacent carbonyl groups, forming cyclobutane derivatives. This reactivity is leveraged in photoaffinity labeling studies .
Biological Reactivity
In vitro studies of structural analogs show:
Scientific Research Applications
NLRP3 Inhibition
Recent studies have highlighted the potential of (E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione as an inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome plays a critical role in the inflammatory response, and its modulation could lead to therapeutic advancements in treating inflammatory diseases. A 2023 study indicated that compounds similar to this structure may serve as promising candidates for developing NLRP3 inhibitors, although further research is necessary to confirm efficacy and safety .
Anticancer Activity
The compound's structural characteristics also suggest potential anticancer properties. The acrylamide group can facilitate interactions with biological targets involved in cancer progression. Preliminary investigations into similar compounds have shown promising results against various cancer cell lines, indicating that this compound may exhibit similar activity .
Synthesis Pathways
The synthesis of this compound can be approached through several methods:
- Condensation Reactions : Utilizing readily available starting materials to form the imidazolidine core.
- Acrylamide Formation : Reacting appropriate piperidine derivatives with acylating agents to introduce the acrylamide functionality.
- Chlorination Steps : Incorporating the chlorophenyl group through electrophilic aromatic substitution reactions.
These synthetic strategies highlight the versatility of this compound and its accessibility for further modifications aimed at enhancing biological activity .
Comparative Analysis with Related Compounds
To understand the unique attributes of this compound, a comparative analysis with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Piperazine Derivatives | Nitrogen-containing rings | Antidepressant, antipsychotic |
| Imidazole Derivatives | Five-membered nitrogen ring | Antifungal, anticancer |
| Chlorinated Aromatics | Chlorine-substituted aromatic rings | Antimicrobial, herbicidal |
The combination of an imidazolidine core with an acrylamide functionality and a chlorophenyl group provides a distinct mechanism of action compared to other compounds within this category .
Future Research Directions
Further studies are warranted to explore:
- Mechanistic Studies : Understanding how this compound interacts at the molecular level with biological targets.
- Clinical Trials : Assessing the safety and efficacy of this compound in vivo.
- Modification Studies : Evaluating how structural modifications can enhance therapeutic effects or reduce toxicity.
Mechanism of Action
The mechanism of action of (E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione likely involves interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorophenyl and acrylamide groups suggests that the compound may interact with proteins through covalent or non-covalent interactions, affecting their function and activity.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Features of Comparable Compounds
Key Observations:
Structural Complexity: The target compound shares the chlorophenyl motif with ’s pyridine derivatives, which are linked to kinase inhibition. However, its imidazolidine-2,4-dione-piperidine hybrid distinguishes it from flavonoid or triterpenoid-based compounds () .
Synthetic Accessibility: The synthesis of similar acryloyl-piperidine derivatives () often involves Knoevenagel condensation or amide coupling, suggesting feasible routes for scaling production .
Pharmacokinetic and Toxicity Considerations
- Lipophilicity : The chlorophenyl and acryloyl groups likely increase logP (~3.5 estimated), enhancing membrane permeability but risking hepatotoxicity, as seen in chlorinated aromatics () .
- Metabolic Stability : Piperidine rings are prone to CYP450-mediated oxidation, necessitating structural optimization for improved half-life .
- Toxicophore Alerts: The acryloyl group may confer reactivity (Michael acceptor), requiring evaluation for genotoxicity, as highlighted in toxicology frameworks () .
Biological Activity
(E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound with potential biological activities. Its unique structure, featuring an imidazolidine core, a piperidine moiety, and a chlorophenyl group, suggests diverse pharmacological properties. This article reviews the biological activity of this compound based on available research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 386.9 g/mol. The structural features include:
- Imidazolidine Core : A five-membered ring containing two nitrogen atoms.
- Piperidine Moiety : A six-membered nitrogen-containing ring.
- Acrylamide Functionality : Implicates potential reactivity in biological systems.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of imidazole have been shown to possess antifungal and antibacterial activities . The presence of a chlorinated aromatic ring in this compound may enhance its antimicrobial efficacy due to the known activity of chlorinated compounds against various pathogens.
Inhibition of NLRP3 Inflammasome
A study highlighted the potential of this compound as an inhibitor of the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. The research suggested that molecules with an acyl-urea substructure could serve as effective NLRP3 inhibitors, paving the way for developing novel anti-inflammatory agents .
Enzymatic Inhibition
The compound's structural features suggest possible interactions with various enzymes. For example, similar compounds have been evaluated for their inhibitory activity against dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis in both humans and Plasmodium falciparum . This indicates that this compound may also exhibit similar inhibitory effects.
Case Studies and Research Findings
- Antimicrobial Evaluation : In vitro studies demonstrated that structurally related compounds exhibited significant antibacterial activity against various strains, suggesting that this compound may share these properties .
- Inflammatory Response Modulation : Research on related compounds indicated that they could modulate inflammatory pathways effectively. The potential for this compound to act on these pathways warrants further investigation into its therapeutic applications in inflammatory diseases .
Synthesis Pathways
The synthesis of this compound can be approached through several methods:
- Acrylamide Formation : The reaction of piperidine derivatives with 2-chlorobenzoyl chloride under basic conditions to form the acrylamide functionality.
- Imidazolidine Ring Formation : Subsequent cyclization reactions involving appropriate amines and carbonyl sources can yield the imidazolidine core.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione, and how do reaction conditions influence yield?
- Methodology : A common approach involves multi-step condensation and cyclization reactions. For example, piperidine derivatives can be acylated with 2-chlorophenyl acryloyl chloride under basic conditions (e.g., NaOH in dichloromethane), followed by coupling with imidazolidine-2,4-dione precursors. Yield optimization (e.g., 70–85%) requires precise control of stoichiometry, temperature (0–25°C), and solvent polarity .
- Safety : Use inert atmospheres (N₂/Ar) to prevent side reactions and ensure proper PPE (gloves, goggles) due to hazards like skin irritation (H315) and acute toxicity (H301) .
Q. How is the compound structurally characterized, and what analytical techniques are critical for confirming purity and configuration?
- Structural Analysis :
- X-ray crystallography resolves stereochemistry (e.g., E-configuration of acryloyl group) and supramolecular interactions (e.g., hydrogen bonding in imidazolidine-dione) .
- Spectroscopy : IR confirms carbonyl groups (C=O at ~1700–1750 cm⁻¹), while ¹H/¹³C NMR identifies piperidinyl and chlorophenyl protons .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- PPE : Lab coats, nitrile gloves, and fume hoods are mandatory.
- Emergency Response : For skin contact, rinse immediately with water (P305+P351+P338); for inhalation, move to fresh air (P304+P340) .
- Storage : Store in airtight containers at –20°C, away from oxidizers (P403+P233) .
Advanced Research Questions
Q. How can statistical design of experiments (DoE) optimize the synthesis of this compound, particularly in resolving yield discrepancies between small- and large-scale batches?
- Methodology : Use factorial designs to test variables like catalyst loading (e.g., Pd/Cu), solvent (DMF vs. toluene), and reaction time. Central composite designs (CCD) can model non-linear relationships and identify critical parameters (e.g., solvent polarity impacts cyclization efficiency) .
- Case Study : A study on similar heterocycles achieved 15% yield improvement by optimizing temperature gradients and mixing rates using response surface methodology (RSM) .
Q. What computational approaches are used to predict the compound’s reactivity or binding interactions in biological systems?
- Molecular Dynamics (MD) : Simulate interactions with target proteins (e.g., kinase inhibitors) using software like MOE or GROMACS. Focus on piperidinyl and chlorophenyl groups as key pharmacophores .
- Docking Studies : Compare binding affinities with structural analogs from the Protein Data Bank (PDB) to rationalize selectivity .
Q. How do structural modifications (e.g., substituting 2-chlorophenyl with fluorophenyl) affect the compound’s physicochemical properties and bioactivity?
- Case Study : Fluorine substitution in similar compounds increased metabolic stability (logP reduced by 0.5) but decreased aqueous solubility (by ~20%) .
- SAR Analysis : Replace acryloyl with propionyl groups to assess impact on ring puckering (via DFT calculations) and steric hindrance .
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variations across assays)?
- Methodology :
- Normalize data using positive controls (e.g., staurosporine for kinase inhibition).
- Validate assays via orthogonal techniques (e.g., SPR vs. fluorescence polarization).
- Account for solvent effects (DMSO tolerance ≤0.1% in cell-based assays) .
Methodological Guidance Tables
| Analytical Technique | Key Application |
|---|---|
| X-ray Crystallography | Confirm E-configuration and H-bonding |
| HPLC-MS | Quantify purity and detect degradants |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
